![molecular formula C20H24ClN3O B2652902 6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide CAS No. 1197960-39-6](/img/structure/B2652902.png)
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a phenyl ring attached to a cyclohexylmethylamino group. The presence of a chlorine atom on the pyridine ring further adds to its chemical diversity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides.
Substitution with Chlorine: The chlorine atom is introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Ring: The phenyl ring is attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of the Cyclohexylmethylamino Group: This step involves the reductive amination of the phenyl ring with cyclohexylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
The unique combination of the pyridine ring, carboxamide group, and cyclohexylmethylamino group in 6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide contributes to its distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Propiedades
IUPAC Name |
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-24(17-8-3-2-4-9-17)14-16-7-5-6-10-18(16)23-20(25)15-11-12-19(21)22-13-15/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZLFCXYMZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
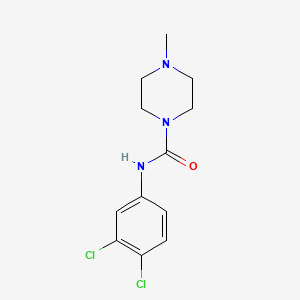
![3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B2652821.png)
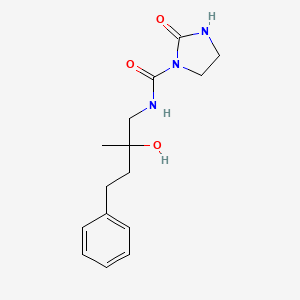
![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)
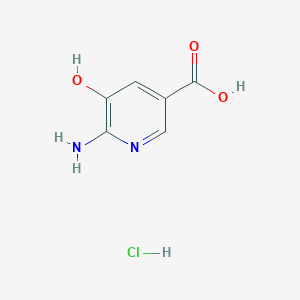
![2-Cyano-n-(2,4-dichlorophenyl)-3-{4-[(1-methyl-1h-imidazol-2-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2652829.png)
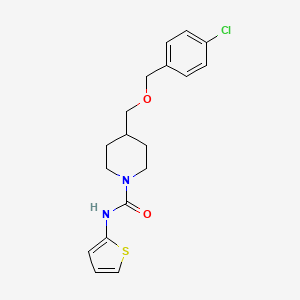

![ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B2652834.png)
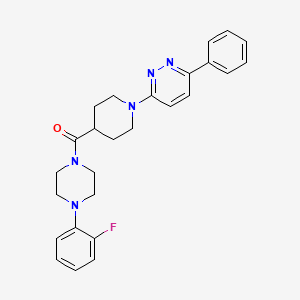
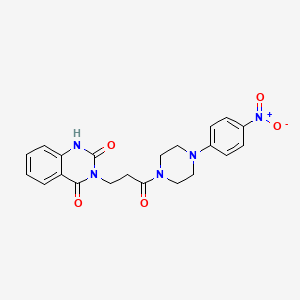
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)
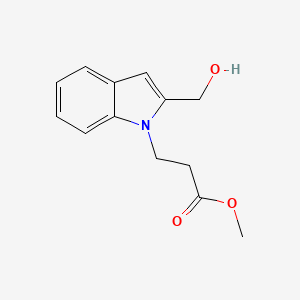
![N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2652842.png)
